(4-Amino-2-oxabicyclo[2.2.1]heptan-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Amino-2-oxabicyclo[221]heptan-1-yl)methanol is a bicyclic compound with a unique structure that includes an amino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2-oxabicyclo[2.2.1]heptan-1-yl)methanol typically involves the following steps:
Starting Material: The synthesis often begins with a suitable bicyclic precursor.
Amination: Introduction of the amino group can be achieved through various amination reactions.
Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions, often using oxidizing agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often use continuous flow reactors and advanced purification techniques to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
(4-Amino-2-oxabicyclo[2.2.1]heptan-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can be further utilized in different applications.
Scientific Research Applications
(4-Amino-2-oxabicyclo[2.2.1]heptan-1-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Amino-2-oxabicyclo[2.2.1]heptan-1-yl)methanol involves its interaction with specific molecular targets. The amino and hydroxyl groups play crucial roles in binding to enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4-Difluoromethyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol: Similar structure but with difluoromethyl substitution.
(2-Oxa-5-azabicyclo[2.2.1]heptan-4-yl)methanol: Contains an additional nitrogen atom in the bicyclic ring.
Uniqueness
(4-Amino-2-oxabicyclo[2.2.1]heptan-1-yl)methanol is unique due to its specific combination of an amino group and a hydroxyl group on a bicyclic framework. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4-amino-2-oxabicyclo[2.2.1]heptan-1-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-6-1-2-7(3-6,4-9)10-5-6/h9H,1-5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWZPFAWMWQECW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1(CO2)N)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.